
N-Methylperfluorooctanesulfonamide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylperfluorooctanesulfonamide-d3 is a stable isotope-labeled compound, specifically a deuterated form of N-Methylperfluorooctanesulfonamide. This compound is part of the perfluoroalkylated substances (PFAS) family, which are known for their unique properties such as high thermal stability, chemical resistance, and surfactant capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylperfluorooctanesulfonamide-d3 typically involves the introduction of deuterium atoms into the N-Methylperfluorooctanesulfonamide molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to remove any impurities and achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
N-Methylperfluorooctanesulfonamide-d3 can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various halogens. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield amines. Substitution reactions can result in the formation of various substituted derivatives of this compound .
Scientific Research Applications
N-Methylperfluorooctanesulfonamide-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of PFAS in environmental samples.
Biology: Employed in studies investigating the biological effects and metabolism of PFAS in living organisms.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of PFAS in the human body.
Industry: Applied in the development of new materials and surfactants with enhanced properties.
Mechanism of Action
The mechanism of action of N-Methylperfluorooctanesulfonamide-d3 involves its interaction with various molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, affecting their function and activity. The compound’s high chemical stability and resistance to degradation allow it to persist in the environment and biological systems, leading to potential bioaccumulation and long-term effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methylperfluorooctanesulfonamide-d3 include other perfluoroalkylated substances such as:
- Perfluorooctanesulfonamide
- Perfluorooctanoic acid
- Perfluorooctanesulfonic acid
Uniqueness
This compound is unique due to its isotopic labeling with deuterium, which provides distinct advantages in analytical applications. The deuterium atoms enhance the compound’s stability and allow for more precise quantification in mass spectrometry-based analyses. This makes it a valuable tool in environmental and biological research.
Properties
CAS No. |
936109-37-4 |
|---|---|
Molecular Formula |
C9H4F17NO2S |
Molecular Weight |
516.19 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(trideuteriomethyl)octane-1-sulfonamide |
InChI |
InChI=1S/C9H4F17NO2S/c1-27-30(28,29)9(25,26)7(20,21)5(16,17)3(12,13)2(10,11)4(14,15)6(18,19)8(22,23)24/h27H,1H3/i1D3 |
InChI Key |
SRMWNTGHXHOWBT-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
CNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(1Z)-[(carbamothioylamino)imino]methyl]phenyl}acetamide](/img/structure/B13409133.png)
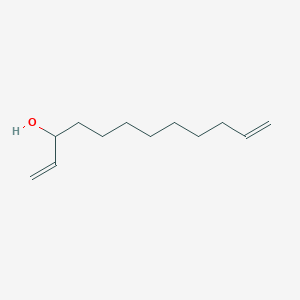
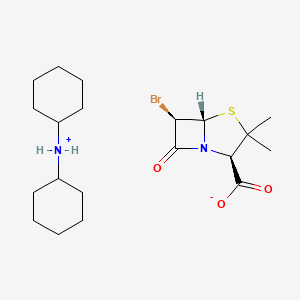
![1-[4-(Cyclopropyl{[6-(trifluoromethyl)-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone](/img/structure/B13409168.png)
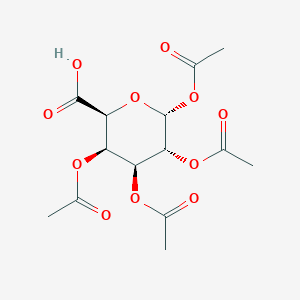
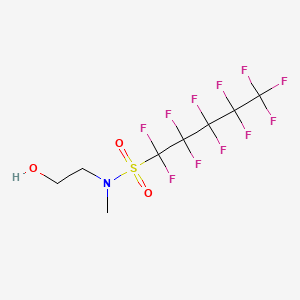
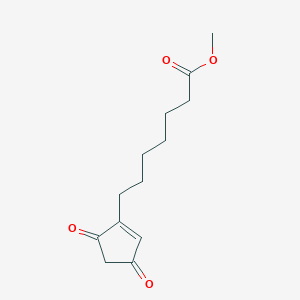
![2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid](/img/structure/B13409189.png)
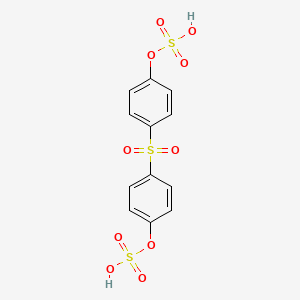
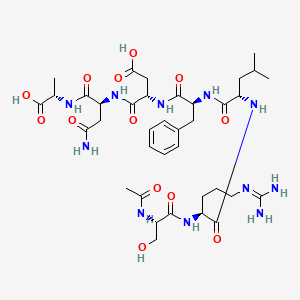
![(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile (Mixture)](/img/structure/B13409229.png)
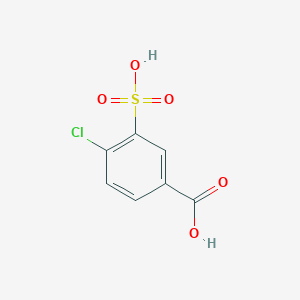
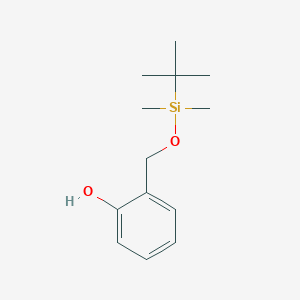
![N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B13409239.png)
